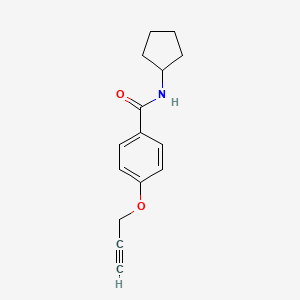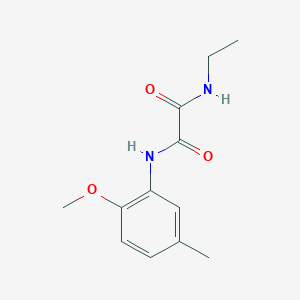![molecular formula C16H15N3O3 B4695780 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4695780.png)
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the cells. For example, the antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane. The anticancer activity of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied in various in vitro and in vivo models. It has been found to exhibit significant antibacterial, antifungal, anticancer, and anti-inflammatory activities. Moreover, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against various bacterial and fungal strains, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for research on 2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and pathways involved in the biological activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. Moreover, this compound has been shown to possess anticancer properties by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)10-15-18-16(19-22-15)12-5-3-4-8-17-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRLVOYXZKZXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4695702.png)
![N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4695703.png)
![ethyl 4-(2,7,7-trimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro-9H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-9-yl)benzoate](/img/structure/B4695704.png)
![2-methoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4695711.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B4695735.png)
![N-(4-chlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4695740.png)
![1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4695747.png)

![4-{2-[(2-methoxyethyl)thio]benzoyl}morpholine](/img/structure/B4695759.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695787.png)
![1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4695791.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4695798.png)